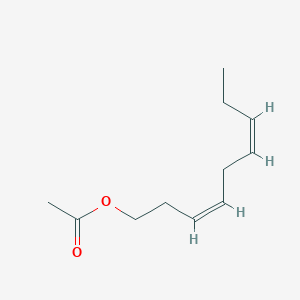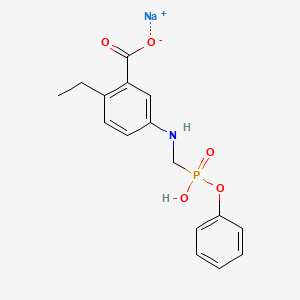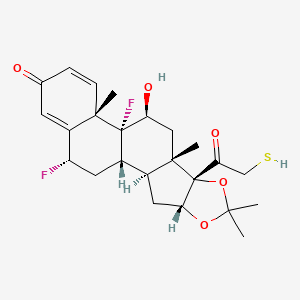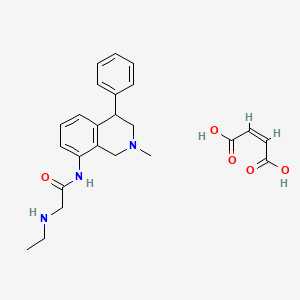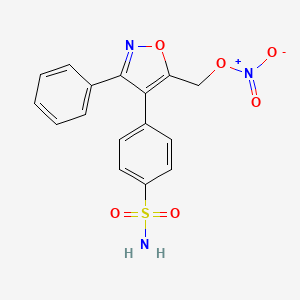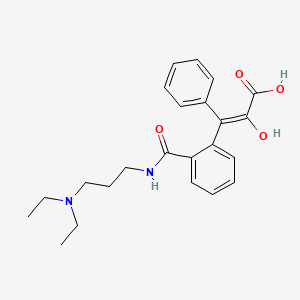
3-(o-((3-(Diethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(o-((3-(Diethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a diethylamino group, a carbamoyl group, and a phenylacrylic acid moiety. Its intricate molecular arrangement allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(o-((3-(Diethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-(diethylamino)propylamine with an appropriate phenylacrylic acid derivative under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced reactors and purification systems ensures the efficient production of high-purity this compound for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-(o-((3-(Diethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the creation of complex molecules for various purposes.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: The compound’s chemical versatility makes it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(o-((3-(Diethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3-(Diethylamino)propylamine: Shares the diethylamino group but lacks the phenylacrylic acid moiety.
Phenylacrylic Acid Derivatives: Compounds with similar phenylacrylic acid structures but different substituents.
Uniqueness: 3-(o-((3-(Diethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its ability to participate in diverse reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
112392-98-0 |
|---|---|
Molecular Formula |
C23H28N2O4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(Z)-3-[2-[3-(diethylamino)propylcarbamoyl]phenyl]-2-hydroxy-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C23H28N2O4/c1-3-25(4-2)16-10-15-24-22(27)19-14-9-8-13-18(19)20(21(26)23(28)29)17-11-6-5-7-12-17/h5-9,11-14,26H,3-4,10,15-16H2,1-2H3,(H,24,27)(H,28,29)/b21-20- |
InChI Key |
SODKWJLSBALYMP-MRCUWXFGSA-N |
Isomeric SMILES |
CCN(CC)CCCNC(=O)C1=CC=CC=C1/C(=C(/C(=O)O)\O)/C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC=CC=C1C(=C(C(=O)O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


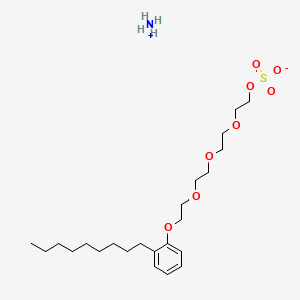
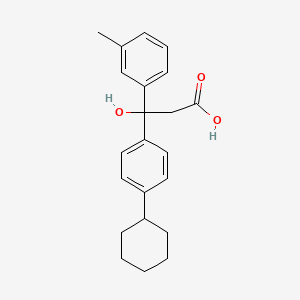

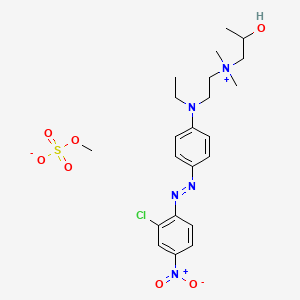
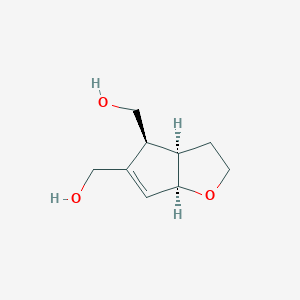
![acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea](/img/structure/B12773053.png)
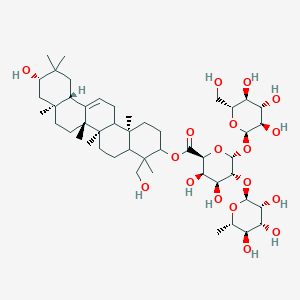
![[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773070.png)
